molecular formula C21H28O6 B13850548 11beta,16beta,17alphalpha,21-Tetrahydroxypregna-1,4-diene-3,20-dione

11beta,16beta,17alphalpha,21-Tetrahydroxypregna-1,4-diene-3,20-dione

Cat. No.: B13850548
M. Wt: 376.4 g/mol
InChI Key: SEKYBDYVXDAYPY-URTHSTFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11beta,16beta,17alphalpha,21-Tetrahydroxypregna-1,4-diene-3,20-dione involves several steps. One method includes the hydrolysis of 16beta-methyl-9,11beta-epoxy-1,4-diene-pregna-17alpha,21-dihydroxy-3,20-dione-21-acetate in methanol with sodium hydroxide at 0°C . Another method involves the use of sodium sulfite and sodium hydroxide in water, followed by the addition of methanol and glacial acetic acid to adjust the pH .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthesis typically involves similar steps as those used in laboratory settings, with adjustments for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions

11beta,16beta,17alphalpha,21-Tetrahydroxypregna-1,4-diene-3,20-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydroxide, methanol, and glacial acetic acid . The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions include various hydroxylated and epoxidized derivatives of the original compound .

Mechanism of Action

The mechanism of action of 11beta,16beta,17alphalpha,21-Tetrahydroxypregna-1,4-diene-3,20-dione involves its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound modulates the expression of anti-inflammatory proteins and inhibits the expression of pro-inflammatory proteins . This results in a reduction of inflammation and immune response.

Properties

Molecular Formula

C21H28O6

Molecular Weight

376.4 g/mol

IUPAC Name

(8S,9S,11S,13S,14S,16S,17S)-11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H28O6/c1-19-6-5-12(23)7-11(19)3-4-13-14-8-16(25)21(27,17(26)10-22)20(14,2)9-15(24)18(13)19/h5-7,13-16,18,22,24-25,27H,3-4,8-10H2,1-2H3/t13-,14-,15-,16-,18+,19?,20-,21-/m0/s1

InChI Key

SEKYBDYVXDAYPY-URTHSTFLSA-N

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]([C@@]2(C(=O)CO)O)O)CCC4=CC(=O)C=CC34C)O

Canonical SMILES

CC12CC(C3C(C1CC(C2(C(=O)CO)O)O)CCC4=CC(=O)C=CC34C)O

Origin of Product

United States

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